

An In-Depth Technical Guide to the GPR120 Signaling Cascade via β-Arrestin 2

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Compound of Interest		
Compound Name:	GPR120 modulator 1	
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Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 exhibits a dual signaling capacity, engaging both G-protein dependent and β -arrestin-mediated pathways.[1] While the Gqq/11 pathway is primarily associated with metabolic effects such as glucagon-like peptide-1 (GLP-1) secretion, the recruitment of β -arrestin 2 (β arr2) initiates a distinct signaling cascade predominantly linked to the receptor's potent anti-inflammatory properties.[2][3] This bifurcation of signaling pathways has positioned GPR120 as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and chronic inflammatory diseases.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is of particular interest in GPR120 drug development.[3] A β -arrestin 2-biased GPR120 agonist could potentially deliver robust anti-inflammatory benefits with a diminished profile of G-protein-mediated effects. This guide provides a comprehensive technical overview of the GPR120 signaling cascade with a core focus on the β -arrestin 2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

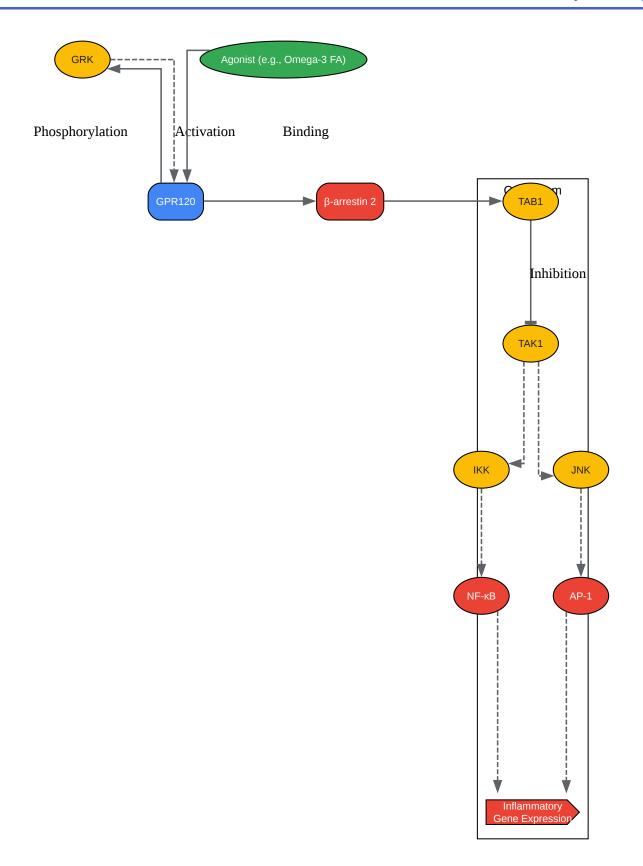


GPR120 Signaling: The β-Arrestin 2 Axis

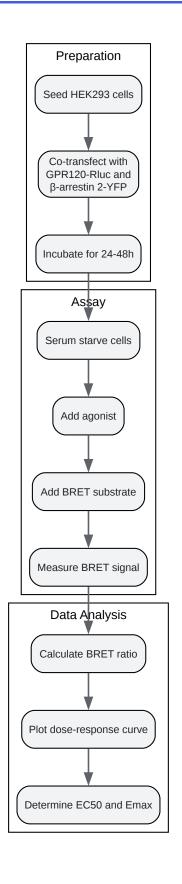
Upon agonist binding, GPR120 undergoes a conformational change that facilitates its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation event serves as a high-affinity docking site for β -arrestin 2. The recruitment of β -arrestin 2 to the receptor sterically hinders its interaction with Gaq/11, effectively desensitizing the G-protein signaling pathway. Subsequently, the GPR120- β -arrestin 2 complex is internalized via clathrin-coated pits.[1]

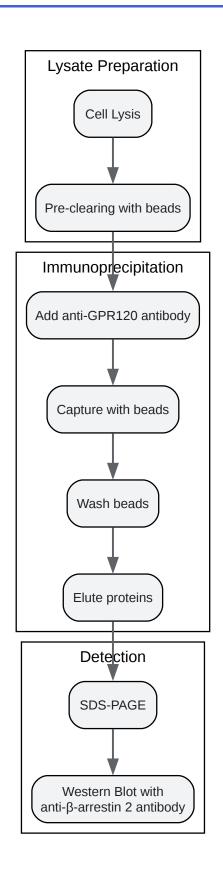
This internalization is not merely a mechanism for signal termination but rather the initiation of a distinct wave of downstream signaling. The GPR120- β -arrestin 2 complex acts as a scaffold, bringing together key signaling molecules to orchestrate the anti-inflammatory response. A pivotal interaction in this cascade is the binding of the GPR120- β -arrestin 2 complex to the transforming growth factor- β -activated kinase 1 (TAK1)-binding protein 1 (TAB1).[1] This interaction sequesters TAB1, preventing its association with TAK1 and thereby inhibiting the activation of downstream pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF- κ B) and c-Jun N-terminal kinase (JNK) pathways.[1]



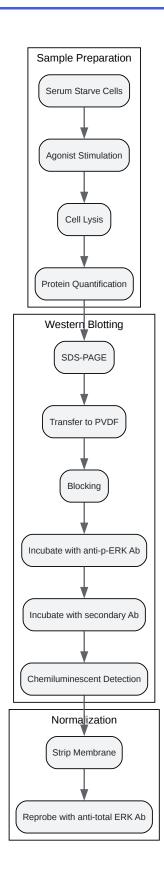












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